5-Aminopentane-1-thiol
Overview
Description
5-Aminopentane-1-thiol, also known as 5-aminopentyl mercaptan, is an organic compound with the molecular formula C5H13NS. It is a thiol and amine derivative, characterized by the presence of both an amino group (-NH2) and a thiol group (-SH) attached to a pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentane-1-thiol typically involves the reaction of 2-(5-bromopentyl)isoindoline-1,3-dione with potassium thioacetate in tetrahydrofuran (THF). The reaction mixture is then subjected to hydrolysis to yield this compound . Another method involves the reduction of 5-aminopentyl disulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Aminopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Amides, esters.
Scientific Research Applications
5-Aminopentane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its thiol group.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 5-Aminopentane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobutane-1-thiol
- 6-Aminohexane-1-thiol
- 8-Aminooctane-1-thiol
- 11-Aminoundecane-1-thiol
Uniqueness
5-Aminopentane-1-thiol is unique due to its specific chain length, which influences its reactivity and binding properties. Compared to shorter or longer chain thiols, it offers a balance between flexibility and steric hindrance, making it suitable for various applications .
Properties
IUPAC Name |
5-aminopentane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c6-4-2-1-3-5-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUCMHRAHWVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597686 | |
Record name | 5-Aminopentane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58657-85-5 | |
Record name | 5-Aminopentane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-AMINOPENTANE-1-THIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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